
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group at the 6th position, a methylanilino group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is Transthyretin (TTR) . TTR is a transport protein found in the serum and cerebrospinal fluid of vertebrates, where it plays a crucial role in transporting thyroid hormones .
Mode of Action
The compound interacts with its target, TTR, by binding at the thyroid hormone binding sites . An amino acid substitution of ser117 in human ttr to thr117 in seabream prevents polar thyroid-disrupting chemicals (tdcs) from binding deep in the hormone binding cavity . This explains their low affinity to seabream TTR .
Biochemical Pathways
It is known that tdcs can interfere with the endocrine system and cause adverse effects in organisms and their offspring . They affect both the thyroid gland and regulatory enzymes associated with thyroid hormone homeostasis .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with TTR. By binding to TTR, the compound may disrupt the normal function of the protein, potentially leading to endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the binding affinity of TDCs to TTR can vary between species . In seabream, for example, TDCs bind with equal or weaker affinity to TTR than to the human TTR, particularly the polar TDCs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-chloropyridine, is nitrated to form 6-chloro-2-nitropyridine.
Reduction: The nitro group is then reduced to an amino group, resulting in 6-chloro-2-aminopyridine.
Coupling Reaction: The 6-chloro-2-aminopyridine undergoes a coupling reaction with 3-methylaniline to form 6-chloro-2-(3-methylanilino)pyridine.
Carboxylation: Finally, the compound is carboxylated at the 3rd position to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with an imidazo ring instead of an anilino group.
6-Chloro-3-methylpyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a methylanilino group.
Uniqueness
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is unique due to the presence of both a chloro and a methylanilino group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable in various research applications.
Propriétés
IUPAC Name |
6-chloro-2-(3-methylanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-2-4-9(7-8)15-12-10(13(17)18)5-6-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJWOZIMIXCWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2921333.png)
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B2921334.png)
![(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2921335.png)
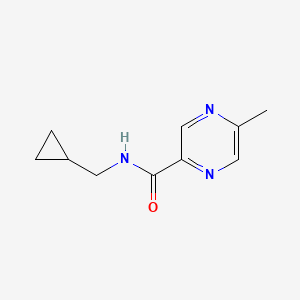
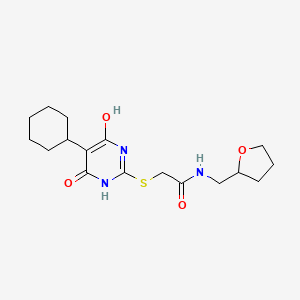




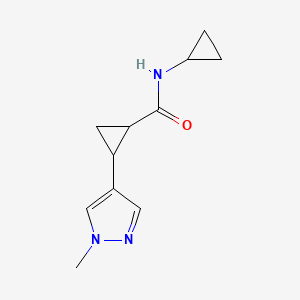
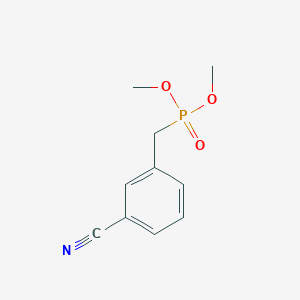
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
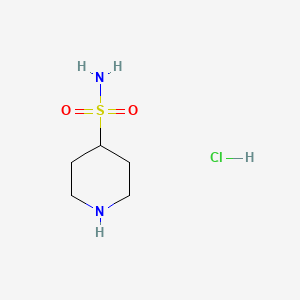
![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)
